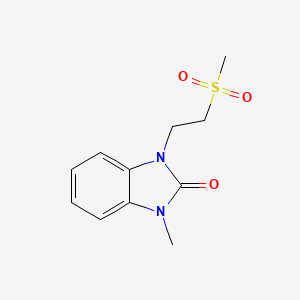
1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one, also known as MMBI, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. MMBI is a benzimidazole derivative that has been studied for its biochemical and physiological effects, as well as its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one is not fully understood, but it is believed to act through multiple pathways. 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in the growth and proliferation of cancer cells. 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has also been shown to increase the activity of certain antioxidant enzymes, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has also been shown to increase the activity of certain antioxidant enzymes, which can help protect cells from oxidative damage. In animal studies, 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has been shown to have anti-inflammatory effects and improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one in lab experiments is its solubility in water and organic solvents, which allows for easy preparation of solutions for use in experiments. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. One limitation of using 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one in lab experiments is its limited stability in solution, which may require frequent preparation of fresh solutions.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one and its potential for use in clinical settings. Another area of interest is its potential as an antioxidant and anti-inflammatory agent, which may have applications in the treatment of a variety of diseases. Additionally, further studies are needed to explore the potential limitations and challenges associated with the use of 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one in lab experiments and clinical settings.
Métodos De Síntesis
1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one can be synthesized through a multistep process involving the reaction of 2-methylsulfonyl ethylamine with 2-aminobenzimidazole, followed by the addition of methyl iodide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has been studied for its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. 1-Methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
1-methyl-3-(2-methylsulfonylethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-12-9-5-3-4-6-10(9)13(11(12)14)7-8-17(2,15)16/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXGGUZEIDQQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)

![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)





![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)


![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
